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molecular formula C18H15NO4 B8690042 Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Cat. No. B8690042
M. Wt: 309.3 g/mol
InChI Key: WEANEDLYMJPBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863292B2

Procedure details

365 mg of 2-(2,4-dimethoxy-benzyl)-4-hydroxy-7-phenoxy-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester was dissolved in 7.9 ml of dichloromethane. To the solution was added 92 μL of thionyl chloride. The reaction was stirred at room temperature for 6.5 h, and then 500 μL of ethanol was added and the reaction stirred for an additional 10 min. The mixture was partitioned between ethyl acetate and sodium bicarbonate. The organic fraction was successively washed with 0.5 M HCl, water, brine; dried over anhydrous sodium sulfate, and concentrated to 468 mg of a yellow oil. The oil was purified by flash chromatography on silica gel, eluting with a gradient of 15-50% ethyl acetate in hexanes, to produce 232 mg of crude product, which was crystallized from ether and hexanes to give 193 mg of off-white solid; MS (+) m/z 310.08 (m+1).
Name
2-(2,4-dimethoxy-benzyl)-4-hydroxy-7-phenoxy-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
solvent
Reaction Step One
Quantity
92 μL
Type
reactant
Reaction Step Two
Quantity
500 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7](CC2C=CC(OC)=CC=2OC)[CH2:8][C:9]2[C:14]([C:15]=1[OH:16])=[CH:13][CH:12]=[C:11]([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH:10]=2)=[O:5])[CH3:2].S(Cl)(Cl)=O.C(O)C>ClCCl>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][C:9]2[C:14]([C:15]=1[OH:16])=[CH:13][CH:12]=[C:11]([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH:10]=2)=[O:5])[CH3:2]

Inputs

Step One
Name
2-(2,4-dimethoxy-benzyl)-4-hydroxy-7-phenoxy-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester
Quantity
365 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N(CC2=CC(=CC=C2C1O)OC1=CC=CC=C1)CC1=C(C=C(C=C1)OC)OC
Name
Quantity
7.9 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
92 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
500 μL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 6.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred for an additional 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and sodium bicarbonate
WASH
Type
WASH
Details
The organic fraction was successively washed with 0.5 M HCl, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 468 mg of a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 15-50% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
to produce 232 mg of crude product, which
CUSTOM
Type
CUSTOM
Details
was crystallized from ether and hexanes

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CC2=CC(=CC=C2C1O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 193 mg
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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